molecular formula C15H11ClN2OS B472962 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313973-09-0

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B472962
CAS No.: 313973-09-0
M. Wt: 302.8g/mol
InChI Key: XUTBETGCVAQEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a 3-chlorobenzamide group. The benzothiazole moiety is known for its diverse bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure is characterized by a 4-methyl substitution on the benzothiazole ring and a 3-chloro substituent on the benzamide ring. These substituents influence its electronic properties, solubility, and intermolecular interactions, as observed in crystallographic studies .

Properties

IUPAC Name

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTBETGCVAQEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-methyl-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has shown potential in inducing apoptosis in cancer cells through specific interactions with cellular targets. Case studies suggest that it may inhibit tumor growth by interfering with critical biological pathways involved in cell proliferation.

Drug Development

Due to its ability to interact with biological targets, this compound is being explored for its potential use in treating various diseases. Its unique chemical structure allows it to be a valuable candidate in drug discovery efforts aimed at developing new therapeutic agents.

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings:

  • Dyes and Pigments : Its unique properties make it suitable for producing dyes and pigments used in various industries.
  • Chemical Intermediates : The compound serves as a building block for synthesizing more complex molecules in organic synthesis .

Cytotoxic Effects

A detailed study on the cytotoxic effects of this compound revealed that it could induce cell death in specific cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, suggesting potential for further development as an anticancer agent .

Antitubercular Activity

Research has also focused on the compound's antitubercular properties. In vitro studies demonstrated that it inhibits the growth of Mycobacterium tuberculosis more effectively than standard treatments. This highlights its potential role in combating tuberculosis.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole-Benzamide Derivatives

N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
  • Structural Differences :
    • 2-BTBA lacks substituents on the benzamide ring, while 2-BTFBA has a 2-fluoro group .
    • The target compound features a 3-chloro and 4-methyl group, enhancing steric bulk and electron-withdrawing effects.
  • Physicochemical Properties :
    • Both 2-BTBA and 2-BTFBA form high-quality single crystals via slow evaporation, with planar molecular arrangements stabilized by hydrogen bonding . The 3-chloro substituent in the target compound may introduce additional C–H···Cl interactions, affecting crystal packing .
  • Bioactivity: 2-BTBA and 2-BTFBA exhibit nonlinear optical (NLO) properties and antimicrobial activity . The 3-chloro analog’s bioactivity is likely modulated by its enhanced lipophilicity and electronic effects.
4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • Structural Difference : Bromine replaces chlorine, increasing molecular weight (347.23 g/mol vs. ~306.77 g/mol for the target compound) .
  • Impact : Bromine’s larger size and polarizability may alter binding affinity in biological systems compared to chlorine.

Substituent Position and Bioactivity

Anti-Inflammatory Oxadiazole Derivatives
  • Compound C4 : 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide .
    • Anti-inflammatory activity of C4 is lower than 2-chloro-substituted analogs, highlighting the importance of substituent position .
    • The target compound’s 3-chloro group may similarly reduce activity compared to ortho-substituted analogs but could improve selectivity for other targets.
Antimicrobial Benzothiazoles
  • BTC-h (6-methyl) and BTC-p (6-chloro) :
    • BTC-h shows reduced activity against gram-positive bacteria, while BTC-p is less active against gram-negative strains .
    • The target compound’s 4-methyl group on benzothiazole and 3-chloro on benzamide may balance broad-spectrum antimicrobial effects.

Heterocyclic Modifications

Oxadiazole and Triazole Hybrids
  • AB4 and AB5: Thiazole sulfonamides with similarity scores of 0.500 and 0.479 to benzamide standards .
Carbamothioyl Derivatives
  • N-(1,3-Benzothiazol-2-ylcarbamothioyl)benzamides :
    • These compounds show varied bioactivity scores as GPCR ligands, kinase inhibitors, and enzyme inhibitors . The substitution of oxygen with sulfur (carbamothioyl vs. carboxamide) increases thiophilicity, influencing binding to metal-containing enzymes .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Substituents Key Bioactivity Reference
3-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 4-methyl (BzT), 3-chloro (Bz) Antimicrobial, NLO potential
2-BTFBA 2-fluoro (Bz) Antimicrobial, NLO
C4 (Oxadiazole derivative) 3-chloro (Bz), oxadiazole Anti-inflammatory
BTC-p 6-chloro (BzT) Gram-positive selective
4-Bromo analog 4-bromo (Bz) Unreported

Table 2: Crystallographic Properties

Compound Space Group Key Interactions Reference
3-Chloro-N-(4-methyl-BzT)benzamide P2₁/c N–H···O, C–H···Cl
2-BTBA Monoclinic N–H···O, π-π stacking
Nickel complex of 3-chloro derivative P2₁/c Ni–S/O coordination

Biological Activity

3-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, supported by experimental data and case studies.

The molecular formula of this compound is C15H11ClN2OS. Its structure features a benzothiazole moiety that contributes to its biological activity.

PropertyValue
Molecular Weight300.78 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Chemical StructureChemical Structure

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
In a study published in MDPI, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it can induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines.

Research Findings:
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM for MCF-7 (breast cancer) and A549 (lung cancer) cells .

The biological effects of this compound are believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation: It can interact with various receptors, potentially altering signal transduction pathways critical for cancer cell growth.

Comparative Analysis

When compared to other benzothiazole derivatives, such as 2-aminobenzothiazole and 6-chlorobenzothiazole, this compound exhibits unique biological profiles due to its specific substitution patterns.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-AminobenzothiazoleHighModerate
6-ChlorobenzothiazoleLowLow

Q & A

Q. What are the key synthetic routes for 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and what critical intermediates are involved?

The compound is typically synthesized via a multi-step process involving the formation of the benzothiazole core followed by amidation. For example:

  • Step 1 : Synthesis of 4-methyl-1,3-benzothiazol-2-amine by cyclizing 2-amino-4-methylthiophenol with cyanogen bromide under reflux conditions.
  • Step 2 : Coupling with 3-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C. The reaction is monitored by TLC, and the product is purified via recrystallization (ethanol-DMF mixture) . Key intermediates : 4-methyl-1,3-benzothiazol-2-amine, 3-chlorobenzoyl chloride.

Q. How is the compound characterized using spectroscopic methods?

  • IR spectroscopy : Peaks at ~3120 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (C=N stretch), and ~693 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • ¹H NMR : Signals at δ 6.4–7.9 ppm (aromatic protons), δ 4.10 ppm (NH protons), and δ 2.5 ppm (methyl group on benzothiazole) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 317 (calculated for C₁₅H₁₁ClN₂OS) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

Slow evaporation of a saturated solution in ethanol or methanol at 25°C produces orthorhombic crystals (space group P2₁2₁2₁). Critical parameters include:

  • Unit cell dimensions: a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å
  • Refinement with SHELXL yields R₁ = 0.050 and wR₂ = 0.108 .

Advanced Research Questions

Q. How does the compound interact with transition metals, and what coordination geometries are observed?

The benzamide and benzothiazole moieties act as bidentate ligands. For example:

  • Nickel(II) complexes : Distorted square planar geometry with Ni–S (benzothiazole) and Ni–O (amide) bonds. Crystal Monoclinic (P2₁/c), a = 14.601 Å, b = 8.3617 Å .
  • Copper(II) complexes : Octahedral geometry with axial elongation due to Jahn-Teller distortion.

Q. What methodological challenges arise in resolving contradictory bioactivity data across studies?

Discrepancies in antimicrobial or anticancer activity may stem from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa).
  • Solubility issues : Poor aqueous solubility can lead to inconsistent dosing. Use of DMSO as a co-solvent requires optimization (<1% v/v to avoid cytotoxicity) .
  • Structural analogs : Minor modifications (e.g., nitro vs. chloro substituents) drastically alter activity. Compare with BT17 (MIC = 2 µg/mL) vs. BT18 (MIC = 8 µg/mL) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Target bacterial enoyl-ACP reductase (FabI) or human topoisomerase II. High binding affinity (-9.2 kcal/mol) correlates with experimental IC₅₀ values .
  • ADMET prediction : Low aqueous solubility (LogP = 3.2) and moderate CYP450 inhibition risk. Use QikProp (Schrödinger) for parameter optimization .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Degradation pathways : Hydrolysis of the amide bond at pH < 3 or pH > 10. Monitor via HPLC (C18 column, acetonitrile-water gradient).
  • Stabilization : Lyophilization with mannitol (1:1 w/w) increases shelf life to >12 months at 4°C .

Q. How does the methyl group on the benzothiazole ring influence electronic properties?

  • Hammett analysis : The electron-donating methyl group decreases the benzothiazole’s π-acidity, weakening metal-ligand charge transfer (MLCT) bands in UV-Vis spectra.
  • DFT calculations : HOMO (-6.2 eV) localized on benzothiazole; LUMO (-2.8 eV) on the benzamide moiety .

Methodological Notes

  • X-ray refinement : Use SHELXL-2018 with TWIN/BASF commands for twinned crystals .
  • Bioactivity assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and validate via dose-response curves (IC₅₀ calculations) .
  • Synthetic scale-up : Replace chloroacetyl chloride with safer reagents (e.g., EDCI/HOBt) for amide coupling under green chemistry conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.